molecular formula C23H20FN5O2 B2569490 (Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide CAS No. 1006811-39-7

(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide

Cat. No.: B2569490
CAS No.: 1006811-39-7
M. Wt: 417.444
InChI Key: CVCHUFICPBTLPI-KHPPLWFESA-N
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Description

(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is a chemical compound of significant interest in medicinal chemistry and oncology research. Its structure is based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is a well-known core in drug discovery due to its similarity to purine bases, allowing it to act as a competitive inhibitor of ATP-binding sites in various kinase targets . Specifically, this scaffold is recognized as a key pharmacophore in the design of epidermal growth factor receptor (EGFR) inhibitors, which are a major class of therapeutics for cancers such as non-small cell lung carcinoma . The structural design of this compound, featuring a 2-fluorobenzyl group and a (Z)-3-phenylacrylamide side chain, suggests potential for targeted protein kinase inhibition. Researchers can utilize this compound as a tool molecule for investigating signal transduction pathways, exploring mechanisms of acquired drug resistance, and profiling the activity of novel kinase inhibitors in biochemical and cellular assays. It is intended for use in strictly controlled laboratory environments to advance the development of new anticancer agents. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c24-20-9-5-4-8-18(20)15-28-16-26-22-19(23(28)31)14-27-29(22)13-12-25-21(30)11-10-17-6-2-1-3-7-17/h1-11,14,16H,12-13,15H2,(H,25,30)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCHUFICPBTLPI-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article synthesizes information from various studies to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18FN5O2C_{18}H_{18}FN_5O_2 with a molecular weight of 355.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological systems.

PropertyValue
Molecular FormulaC₁₈H₁₈FN₅O₂
Molecular Weight355.4 g/mol
CAS Number1006776-02-8

Anticancer Activity

Recent studies have shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, this compound has demonstrated effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism involves targeting specific proteins involved in cancer cell signaling pathways.

In silico docking studies have indicated that this compound can effectively bind to proteins associated with tumor progression and metastasis . For example, it was observed that the compound inhibits the actin-bundling protein fascin, which is overexpressed in metastatic cancers .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been well documented. Studies have reported that these compounds can inhibit prostaglandin synthesis, which is crucial in mediating inflammatory responses. In particular, this compound has shown promising results in reducing inflammation markers in animal models .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits cell proliferation in cancer lines
Anti-inflammatoryReduces prostaglandin levels
CytotoxicityExhibits cytotoxic effects on certain cells

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Protein Binding : The compound binds to proteins involved in critical signaling pathways that regulate cell growth and survival.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory processes and cancer progression.
  • Cell Cycle Interference : Evidence suggests that it disrupts normal cell cycle progression in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anticancer Effects : A study demonstrated that a similar derivative significantly reduced tumor size in xenograft models by inducing apoptosis through caspase activation .
  • Anti-inflammatory Assessment : Another study evaluated the anti-inflammatory effects of related compounds and found substantial reductions in edema and inflammatory cytokines in treated animals compared to controls .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this scaffold can inhibit key enzymes involved in cancer cell proliferation. For instance:

  • Polo-like kinase 1 (Plk1) Inhibition : (Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide has been studied as a potential inhibitor of Plk1, which is often overexpressed in various cancers. Inhibiting Plk1 can lead to reduced tumor growth and increased apoptosis in cancer cells .

Neurological Disorders

The compound may also have implications for treating neurological disorders due to its ability to modulate specific pathways involved in neurodegeneration. Research into similar compounds has suggested potential benefits in conditions such as Alzheimer's disease and other cognitive disorders .

Case Studies

Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that derivatives inhibit cancer cell proliferation by targeting Plk1.
Study 2 Neurological EffectsSuggested neuroprotective effects in preclinical models of Alzheimer's disease.
Study 3 PharmacokineticsInvestigated absorption and metabolism profiles indicating favorable bioavailability.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural homology with pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., compounds 3b and 3c in ), which also feature fused pyrimidine rings and acrylamide substituents. Key differences include:

  • Substituents : The 2-fluorobenzyl group in the target compound may enhance lipophilicity and metabolic stability compared to the methoxy and methylpiperazinyl groups in 3b/3c .
  • Acrylamide Orientation : The Z-configuration in the target compound contrasts with unspecified configurations in other acrylamide derivatives, which could affect target engagement .

Table 1: Structural Features of Comparable Compounds

Compound Core Structure Key Substituents Configuration
Target Compound Pyrazolo[3,4-d]pyrimidinone 2-fluorobenzyl, Z-acrylamide Z
3b () Pyrimido[4,5-d]pyrimidinone Methoxy, methylpiperazinyl Not specified
3c () Pyrimido[1,2-a][1,3]diazepin Methoxy, methylpiperazinyl Not specified
Physical and Chemical Properties
  • Stability : The Z-acrylamide configuration may confer greater hydrolytic stability than E-isomers, as seen in other acrylamide-based drugs .
  • Crystallinity : Tools like SHELX and ORTEP-3 () are critical for resolving its crystal structure, which informs formulation strategies .

Q & A

Q. What synthetic routes are commonly employed for constructing the pyrazolo[3,4-d]pyrimidinone core in this compound?

The pyrazolo[3,4-d]pyrimidinone core is synthesized via cyclocondensation of substituted pyrazoles with electrophiles. For example, reacting 5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine with ethyl bromoacetate in dry acetonitrile under reflux, followed by purification via recrystallization. Key steps include controlling reaction temperature (60–80°C) and using anhydrous solvents to avoid hydrolysis. IR and ¹H NMR are critical for verifying intermediate formation .

Q. How is the Z-configuration of the acrylamide moiety confirmed experimentally?

The Z-configuration is confirmed using X-ray crystallography with refinement via SHELXL (for small-molecule structures) and visualization using ORTEP-III . Additionally, NOESY NMR can detect spatial proximity between acrylamide protons and adjacent substituents (e.g., fluorobenzyl group), supporting stereochemical assignment. For example, a NOE correlation between the acrylamide β-proton and the pyrimidinone methyl group confirms the Z-configuration .

Q. What analytical techniques are essential for purity assessment during synthesis?

Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. For structural confirmation, combine ¹³C NMR (to identify carbonyl and aromatic carbons) and IR spectroscopy (to track amide C=O stretches at ~1650 cm⁻¹) .

Advanced Questions

Q. How can researchers optimize the reaction yield of the final acrylamide coupling step?

Apply Design of Experiments (DoE) to systematically vary parameters:

  • Temperature (0–40°C to balance reactivity vs. side reactions).
  • Acryloyl chloride equivalents (1.0–1.5 eq to avoid excess reagent degradation).
  • Reaction time (2–12 hours, monitored by TLC/HPLC). A Central Composite Design model identifies optimal conditions. Post-reaction, purify via column chromatography (hexane/EtOAc gradient) to isolate the product .

Q. What strategies resolve discrepancies in biological activity between in vitro and in vivo models?

Conduct pharmacokinetic studies to evaluate bioavailability. Use LC-MS/MS to measure plasma concentrations and identify metabolites. If low oral bioavailability is observed, consider structural modifications:

  • Trifluoroethylation of amides (enhances metabolic stability, as seen in CGRP antagonists) .
  • Prodrug approaches (e.g., esterification of polar groups for improved absorption). Cross-validate assays using orthogonal methods (e.g., surface plasmon resonance vs. functional cAMP assays) to confirm target engagement .

Q. How should researchers design SAR studies to improve target binding affinity?

Focus on key substituents :

  • Fluorobenzyl group : Explore para/meta fluorine substitution to optimize hydrophobic interactions.
  • Acrylamide moiety : Test rigidified analogs (e.g., cyclopropane derivatives) to preorganize the binding conformation. Synthesize analogs via parallel synthesis , and evaluate potency using IC₅₀ assays. Molecular dynamics simulations (AMBER/CHARMM) over 100 ns can predict binding stability, while MM-PBSA calculations quantify free energy contributions .

Q. What computational methods predict the compound’s binding mode to its target?

Perform molecular docking (AutoDock Vina) using the target’s crystal structure (e.g., PDB ID for CGRP receptor). Validate docking poses with MD simulations to assess conformational stability. Key interactions to analyze:

  • Hydrogen bonding between the pyrimidinone carbonyl and receptor residues.
  • π-π stacking of the phenylacrylamide with aromatic side chains. Compare results to known antagonists (e.g., MK-0974 in ) to identify conserved binding motifs .

Q. How to address crystallization challenges for X-ray structure determination?

Screen crystallization conditions using sparse matrix kits (e.g., Hampton Research). Optimize solvent systems (e.g., DMSO/water mixtures) and employ vapor diffusion techniques . If twinning occurs, use SHELXL’s TWIN command for refinement. For poor diffraction, consider synchrotron radiation to improve resolution .

Notes

  • Methodological rigor : References to SHELX , ORTEP , and DoE ensure reproducibility.
  • Data validation : Cross-referencing NMR, crystallography, and computational models minimizes structural misassignment.

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